molecular formula C7H5NO2 B1282544 Benzooxazol-4-ol CAS No. 89590-22-7

Benzooxazol-4-ol

Cat. No.: B1282544
CAS No.: 89590-22-7
M. Wt: 135.12 g/mol
InChI Key: MGQPBXGHGXFKJW-UHFFFAOYSA-N
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Description

Benzooxazol-4-ol: is an organic compound with the chemical formula C₇H₅NO₂. It is a heterocyclic aromatic compound, consisting of a benzene ring fused to an oxazole ring. This compound is known for its colorless crystalline solid appearance and has a melting point of approximately 130-132°C

Biochemical Analysis

Biochemical Properties

Benzooxazol-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ATP-dependent adenylating enzymes, which facilitate the formation of an ester intermediate . This interaction is essential for the biosynthesis of benzoxazole-containing molecules. Additionally, this compound can form hydrogen bonds and hydrophobic interactions due to its heterocyclic structure, allowing it to engage in non-covalent interactions with various biomolecules .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, this compound has been shown to interact with ATP-dependent adenylating enzymes, which play a role in its biosynthesis and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it may exert its effects on gene expression and other nuclear processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzooxazol-4-ol can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives of this compound.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

Chemistry: Benzooxazol-4-ol is used as a starting material for the synthesis of larger, bioactive structures. Its aromaticity and reactive sites make it suitable for functionalization and further chemical modifications .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents . These derivatives interact with key biological targets, making them valuable in drug discovery and development.

Industry: this compound and its derivatives are used in the production of optical brighteners, which are added to laundry detergents to enhance fabric brightness . They are also employed in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

    Benzoxazole: An analog with a similar structure but without the hydroxyl group.

    Benzothiazole: An analog where the oxygen atom is replaced by sulfur.

    Benzimidazole: An analog where the oxygen atom is replaced by nitrogen.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness: Benzooxazol-4-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPBXGHGXFKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547593
Record name 1,3-Benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89590-22-7
Record name 1,3-Benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-benzene-1,3-diol hydrochloride (2.00 g, 12.4 mmol) and trimethyl orthoacetate (15 mL) was treated with concentrated sulfuric acid (5 drops) and the resulting mixture heated at reflux for 3 h, cooled and allowed to stand at room temperature overnight. The resulting mixture was concentrated in vacuo and the residue treated with ethyl acetate (200 mL), washed with water (200 mL) and brine (100 mL). The combined aqueous phases were extracted with ethyl acetate (200 mL) and the combined organic phases washed with brine and dried over sodium sulfate. The mixture was filtered and concentrated in vacuo which afforded benzooxazol-4-ol (0.94 g, 51%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

2-Aminoresorcinol hydrochloride (2 g) and triethylchloroformate (4.5 ml) were heated to reflux under nitrogen for 3 h. After cooling to room temperature, the reaction mixture was poured into a mixture of water (70 ml) and ethanol (20 ml). The mixture was stirred vigorously for 30 minutes, then left to stand at room temperature overnight. The beige precipitate which formed was collected by filtration, and dried by azeotroping with toluene to give the title compound as a beige solid (1.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
triethylchloroformate
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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